molecular formula C19H18N4O2 B2757043 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide CAS No. 2176152-20-6

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide

Cat. No. B2757043
CAS RN: 2176152-20-6
M. Wt: 334.379
InChI Key: LUSGQMHYAIFOAS-UHFFFAOYSA-N
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Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide, commonly known as 'Compound X', is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Nitrogen-containing heterocyclic compounds, including structures like pyrroles, pyridines, pyrrolidines, indoles, and others, are crucial in the development of pharmaceuticals and agrochemicals due to their significant biological activities. These compounds serve as essential structural components in a wide range of applications, from herbicides and insecticides to pharmaceuticals and adhesives, highlighting the diverse scientific research applications of such chemical structures, which N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide is a part of (Higasio & Shoji, 2001).

Synthesis and Functionalization of Heterocycles

In the synthesis of heterocyclic compounds, methodologies like the palladium-catalyzed intramolecular amination of C-H bonds demonstrate the potential for efficiently synthesizing azetidine, pyrrolidine, and indoline compounds. This showcases the utility of such synthetic approaches in developing complex molecules with potential applications in medicinal chemistry and drug design, which could include compounds like this compound (He et al., 2012).

Biological Activity Prediction and Docking Studies

Advanced computational techniques such as density functional theory (DFT) and molecular docking simulations are pivotal in predicting the biological activity and potential therapeutic applications of complex heterocyclic compounds. These studies can provide insights into the interactions between such molecules and biological targets, aiding in the design of new drugs with enhanced efficacy and selectivity. This is relevant for molecules like this compound, which could be explored for their anticancer or other therapeutic potentials (Al-Otaibi et al., 2022).

properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-18-2-1-9-23(18)17-10-13(5-7-21-17)12-22-19(25)15-3-4-16-14(11-15)6-8-20-16/h3-8,10-11,20H,1-2,9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSGQMHYAIFOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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